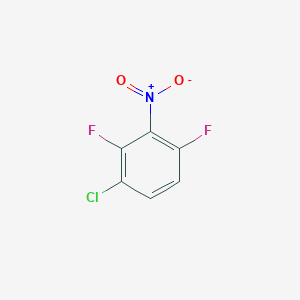

1-Chloro-2,4-difluoro-3-nitrobenzene

Description

Properties

IUPAC Name |

1-chloro-2,4-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPIHTQPKGZTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612566 | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151767-58-6 | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2,4-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Nitroaromatic Building Block

1-Chloro-2,4-difluoro-3-nitrobenzene is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitro group positioned between a chlorine and a fluorine atom on a difluorinated benzene ring, provides multiple reactive sites for further chemical transformations. The electron-withdrawing nature of the nitro and halogen substituents significantly influences the reactivity of the aromatic ring, making it a versatile building block for the introduction of diverse functionalities. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

The Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 1-chloro-2,4-difluorobenzene. Specifically, this involves the nitration of the starting material using a mixture of concentrated nitric acid and sulfuric acid.

Mechanistic Insights: The Formation of the Nitronium Ion and its Reaction with the Aromatic Ring

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction. The key to this transformation is the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺).

-

Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The electron-rich π-system of the 1-chloro-2,4-difluorobenzene ring acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Directing Effects of Substituents: The existing substituents on the benzene ring—a chlorine atom at position 1 and fluorine atoms at positions 2 and 4—play a crucial role in determining the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the cumulative electron-withdrawing effects of the halogens deactivate the ring towards electrophilic attack. The directing influence of the substituents guides the incoming nitro group primarily to the 3-position, which is ortho to the fluorine at position 2 and meta to the chlorine at position 1 and the fluorine at position 4.

-

Re-aromatization: In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. This restores the aromaticity of the ring and yields the final product, this compound.

Visualizing the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloro-2,4-difluorobenzene | 148.54 | 10.0 g | 0.067 |

| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | ~0.24 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | ~0.37 |

| Crushed Ice/Ice Water | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly and cautiously add 20 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. The addition should be done dropwise with continuous stirring to ensure proper mixing and to control the exothermic reaction. Cool the resulting nitrating mixture to 0-5 °C.

-

Addition of the Substrate: To a separate flask, add 10.0 g (0.067 mol) of 1-chloro-2,4-difluorobenzene. Cool this flask in an ice-water bath.

-

Reaction: Slowly add the pre-cooled nitrating mixture to the flask containing 1-chloro-2,4-difluorobenzene dropwise over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition using the ice-water bath.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up:

-

Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound (CAS: 1151767-58-6) should be confirmed by standard analytical techniques.

-

Appearance: Typically a pale yellow solid at room temperature.

-

Molecular Formula: C₆H₂ClF₂NO₂

-

Molecular Weight: 193.54 g/mol

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Safety Precautions: A Critical Aspect of Nitration Reactions

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.

-

Corrosive and Oxidizing Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Exothermic Reaction: The reaction is highly exothermic. It is crucial to control the temperature during the addition of the nitrating mixture to prevent runaway reactions.[2] An ice bath should be readily available throughout the procedure.

-

Handling of Nitroaromatics: The product, this compound, and other nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust or vapors and skin contact.[3]

-

Waste Disposal: The acidic waste generated from the reaction must be neutralized and disposed of according to institutional safety guidelines.

Conclusion

The synthesis of this compound via the nitration of 1-chloro-2,4-difluorobenzene is a robust and well-established method. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, careful execution of the experimental protocol with stringent temperature control, and adherence to all safety precautions are paramount for a successful and safe synthesis. This versatile building block, once synthesized and purified, opens up a wide array of possibilities for the development of novel and complex molecules in various fields of chemical research.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,4-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-difluoro-3-nitrobenzene is a halogenated nitroaromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, two fluorine atoms, and a nitro group on a benzene ring, renders it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable precursor for creating a diverse array of derivatives.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. In the absence of extensive experimentally determined data for this specific isomer, this guide leverages high-quality predicted data from computational models, expert analysis of its chemical structure, and comparative data from closely related analogues to offer a robust profile of the compound. This approach provides researchers with the critical information needed to effectively handle, utilize, and modify this compound in their research and development endeavors. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Therefore, understanding the properties of poly-halogenated building blocks like this compound is paramount for the rational design of novel therapeutics.[3][4][5]

Chemical Identity and Structure

The foundational step in understanding the physicochemical properties of any compound is to establish its precise chemical identity and structure.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1151767-58-6[6] |

| Molecular Formula | C₆H₂ClF₂NO₂[6] |

| Molecular Weight | 193.54 g/mol [6] |

| Canonical SMILES | C1=C(C(=C(C=C1F)Cl)F)[O-] |

| InChI | InChI=1S/C6H2ClF2NO2/c7-4-2-1-3(8)5(6(4)9)10(11)12/h1-2H |

Physicochemical Properties: A Blend of Predicted and Comparative Data

Table 2: Physicochemical Properties

| Property | Predicted Value for this compound | Comparative Experimental Data | Rationale and Insights |

| Melting Point | 40-50 °C (Estimated) | 2-Chloro-1,3-difluoro-4-nitrobenzene: 45-49 °C[1] | The presence of polar functional groups (Cl, F, NO₂) and a relatively planar structure suggests a solid state at room temperature with a melting point likely in this range. The similar melting point of a close isomer supports this prediction. |

| Boiling Point | ~230-240 °C at 760 mmHg (Estimated) | 1-Chloro-2-nitrobenzene: 246 °C[11][12] | The addition of fluorine atoms generally increases volatility compared to chlorine, but the overall high molecular weight and polarity suggest a high boiling point. |

| Water Solubility | Low (Predicted) | 1-Chloro-2-nitrobenzene: 441 mg/L at 20 °C[8] | The molecule is predominantly nonpolar, with the halogen and nitro groups contributing to some polarity. However, its hydrophobicity is expected to lead to low water solubility. |

| logP (Octanol-Water Partition Coefficient) | 2.5264 (Predicted)[6] | 1-Chloro-2,3-difluoro-4-nitrobenzene: 2.6 (Computed)[4][13] | The predicted logP value indicates a moderate level of lipophilicity, which is a critical parameter in drug design for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 43.14 Ų (Predicted)[6] | 1-Chloro-2,3-difluoro-4-nitrobenzene: 45.8 Ų (Computed)[4][13] | The TPSA, primarily contributed by the nitro group, is in a range that is generally favorable for good oral bioavailability in drug candidates. |

Spectral Data: Predicted and Inferred Characteristics

While experimental spectra for this compound are not available, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and the extensive spectral data available for its isomers and other related halogenated nitroaromatics.[14][15][16][17][18][19][20][21][22][23][24][25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will correspond to the two aromatic protons. Due to coupling with each other and with the adjacent fluorine atoms, these signals will likely appear as complex multiplets (e.g., doublet of doublets or doublet of triplets).

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly attached to the electronegative substituents (Cl, F, NO₂) will be significantly deshielded and appear at lower field (higher ppm). The carbon-fluorine coupling will be observable as doublets, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) providing valuable structural information.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[26] It is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as doublets due to coupling with the neighboring aromatic proton.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands of the functional groups:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Asymmetric and Symmetric NO₂ stretching: Strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are highly characteristic of the nitro group.

-

C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z 193. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would involve the loss of the nitro group (NO₂), and potentially the loss of halogen atoms.

Synthesis and Reactivity

While a specific synthetic procedure for this compound is not detailed in readily available literature, a plausible synthetic route can be inferred from established methods for preparing similar polysubstituted aromatic compounds.[2][6][16][27][28][29]

Proposed Synthetic Workflow:

Caption: Proposed synthetic route to this compound.

The most probable synthetic route involves the nitration of 1-chloro-2,4-difluorobenzene. The directing effects of the existing substituents (chloro and fluoro groups are ortho, para-directing) would need to be carefully considered to achieve the desired 3-nitro substitution pattern. The reaction conditions (temperature, concentration of nitrating agents) would be crucial to control the regioselectivity of the nitration.

Reactivity: The primary mode of reactivity for this compound in synthetic applications is nucleophilic aromatic substitution (SₙAr).[6][11][30][31][32] The strong electron-withdrawing nitro group, along with the fluorine atoms, significantly activates the aromatic ring towards attack by nucleophiles. The chlorine and fluorine atoms can act as leaving groups, with fluorine typically being more labile in SₙAr reactions. This reactivity allows for the introduction of a wide range of functional groups (e.g., amines, alkoxides, thiols) at the positions of the halogen atoms, making it a valuable scaffold for building molecular diversity.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions can be inferred from the data for closely related chloronitrobenzene and fluoronitrobenzene derivatives.[3][7][][30][33] Halogenated nitroaromatics should be handled with care due to their potential toxicity.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

Halogenated and nitrated aromatic compounds are fundamental building blocks in medicinal chemistry. The introduction of fluorine atoms can significantly enhance the pharmacological profile of a drug molecule by:

-

Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1][2]

-

Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins.

-

Modulating Lipophilicity and Permeability: Fluorine substitution can fine-tune the lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound, with its multiple reactive sites, serves as an excellent starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The nitro group can also be reduced to an amine, providing another point for further chemical modification.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimental physicochemical data is yet to be established, this guide provides a robust working profile of the compound based on high-quality computational predictions and comparative analysis of related structures. By understanding its predicted properties, spectral characteristics, likely synthetic routes, and key reactivity, researchers can confidently and effectively incorporate this versatile building block into their synthetic strategies for the development of novel molecules with potential therapeutic applications. As with any specialized chemical, it is imperative to handle this compound with appropriate safety precautions in a controlled laboratory setting.

References

-

1-Chloro-2-nitrobenzene CAS: 88-73-3. OECD Existing Chemicals Database. [Link]

-

1-Chloro-2,4-difluorobenzene. PubChem. [Link]

-

1-Chloro-2,3-difluoro-4-nitrobenzene. PubChem. [Link]

-

1-Chloro-2-fluoro-3-nitrobenzene. PubChem. [Link]

-

1-Chloro-4-fluoro-2-nitrobenzene. PubChem. [Link]

-

1-[Chloro(difluoro)methoxy]-3-nitro-benzene. PubChem. [Link]

- Preparation of fluoronitrobenzene.

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

1-Chloro-2,4-difluoro-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

1-Chloro-2-fluoro-4-nitrobenzene. PubChem. [Link]

-

Synthesis of 3-chloro-4-fluoro-nitrobenzene. PrepChem.com. [Link]

-

Benzene, 1-chloro-3-nitro-. NIST WebBook. [Link]

-

3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Benzene, 1-chloro-2,4-dinitro-. NIST WebBook. [Link]

-

1-Bromo-2,4-difluoro-3-nitrobenzene. PubChem. [Link]

-

1-CHLORO-4-NITROBENZENE. PubChem. [Link]

-

88-73-3 CAS | 1-CHLORO-2 NITROBENZENE. Loba Chemie. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. eScholarship. [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. ResearchGate. [Link]

-

Computational methods for predicting properties. ProtoQSAR. [Link]

-

Software for the prediction of physicochemical properties. ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 9. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 88-73-3 CAS | 1-CHLORO-2 NITROBENZENE | Laboratory Chemicals | Article No. 02764 [lobachemie.com]

- 13. 1-Chloro-2,3-difluoro-4-nitrobenzene | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 15. 1-Chloro-3-nitrobenzene(121-73-3) 13C NMR spectrum [chemicalbook.com]

- 16. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR spectrum [chemicalbook.com]

- 17. 1-Chloro-2-fluoro-3-nitrobenzene | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-Chloro-4-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 67659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. spectrabase.com [spectrabase.com]

- 26. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 28. rsc.org [rsc.org]

- 29. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

- 30. mdpi.com [mdpi.com]

- 31. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

Navigating the Landscape of Halogenated Nitroaromatics: A Technical Guide to 2-Chloro-1,3-difluoro-4-nitrobenzene

A Note on Isomer Specificity: Initial inquiries for "1-Chloro-2,4-difluoro-3-nitrobenzene" did not yield a readily available Chemical Abstracts Service (CAS) number or substantial technical data. In the field of chemical research and drug development, the precise arrangement of substituents on an aromatic ring is critical as it dictates the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. This guide will provide an in-depth technical overview of a closely related and well-documented isomer, 2-Chloro-1,3-difluoro-4-nitrobenzene (CAS: 3847-58-3) , a versatile intermediate in various synthetic applications.

Core Identification and Chemical Structure

2-Chloro-1,3-difluoro-4-nitrobenzene is a substituted aromatic compound featuring a benzene ring functionalized with one chlorine atom, two fluorine atoms, and a nitro group. Its unique substitution pattern renders it a valuable building block in organic synthesis.

-

CAS Number: 3847-58-3[1]

-

Molecular Formula: C₆H₂ClF₂NO₂[1]

-

Molecular Weight: 193.53 g/mol [1]

-

IUPAC Name: 2-Chloro-1,3-difluoro-4-nitrobenzene

-

Synonyms: 3-Chloro-2,4-difluoronitrobenzene[1]

The structure of 2-Chloro-1,3-difluoro-4-nitrobenzene is depicted below:

Caption: 2D structure of 2-Chloro-1,3-difluoro-4-nitrobenzene.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in synthesis and drug development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 45 - 49 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis and Mechanistic Insights

The synthesis of chlorofluoronitrobenzenes often involves the nucleophilic aromatic substitution of a corresponding dichloronitrobenzene.

General Synthetic Approach: Halogen Exchange (Halex) Reaction

A common method for introducing fluorine into an aromatic ring is through a Halex reaction, where a chloro-substituent is displaced by a fluoride ion. This process is particularly effective when the chlorine atom is activated by an electron-withdrawing group, such as a nitro group, in the ortho or para position.

A plausible synthetic route to a chlorodifluoronitrobenzene could start from a trichloronitrobenzene, followed by a selective fluorination. However, for the specific isomer 2-Chloro-1,3-difluoro-4-nitrobenzene, a more direct approach might involve the nitration of 2-chloro-1,3-difluorobenzene.

Illustrative Synthetic Protocol: Fluorination of Dichloronitrobenzene

Reaction:

Step-by-Step Methodology:

-

Reactant Charging: In a suitable reaction vessel, charge 2,3-dichloronitrobenzene and potassium fluoride (KF). A phase-transfer catalyst, such as tetramethylammonium bromide, is often added to facilitate the reaction.[2]

-

Heating: Heat the reaction mixture to a temperature of approximately 180°C.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC), until the desired conversion is achieved.

-

Work-up: After completion, the reaction mixture is cooled, and the solid potassium chloride is removed by filtration. The organic phase is then purified, typically by distillation, to isolate the desired chlorofluoronitrobenzene.

Causality Behind Experimental Choices:

-

Potassium Fluoride (KF): KF is a common and cost-effective source of fluoride ions for the Halex reaction.

-

Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial to transport the fluoride ions from the solid phase (KF) to the organic phase where the dichloronitrobenzene is dissolved, thereby increasing the reaction rate.

-

High Temperature: Nucleophilic aromatic substitution on an unactivated ring is generally a slow process. The high temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Caption: A generalized workflow for the synthesis of chlorofluoronitrobenzenes.

Applications in Research and Drug Development

2-Chloro-1,3-difluoro-4-nitrobenzene serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of multiple reactive sites—the chloro, fluoro, and nitro groups—allows for a variety of subsequent chemical transformations.

-

Pharmaceutical Synthesis: This compound is utilized in the development of novel therapeutic agents. The fluorinated benzene ring is a common motif in many modern drugs, as the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.[1]

-

Agrochemicals: It is also a building block for new crop protection agents.[1]

-

Material Science: The unique electronic properties imparted by the halogen and nitro substituents make it a candidate for the synthesis of specialty polymers and coatings with enhanced chemical resistance and durability.[1]

Safety and Handling

As with all nitroaromatic compounds, 2-Chloro-1,3-difluoro-4-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Chloro-1,3-difluoro-4-nitrobenzene is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, primarily through nucleophilic aromatic substitution, highlights key principles of organic chemistry. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.

References

Spectroscopic Data of 1-Chloro-2,4-difluoro-3-nitrobenzene: A Technical Guide

Introduction

1-Chloro-2,4-difluoro-3-nitrobenzene is a halogenated nitroaromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise substitution pattern on the benzene ring—featuring a chloro, two fluoro, and a nitro group—gives rise to a unique set of physicochemical properties and, consequently, distinct spectroscopic signatures. Understanding these signatures is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating its role in subsequent reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide leverages fundamental spectroscopic principles and data from structurally analogous compounds to present a detailed and scientifically grounded prediction of its spectral characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify and characterize this molecule.

Molecular Structure and Analysis

The structure of this compound is foundational to interpreting its spectra. The substituents are positioned in a way that renders the molecule asymmetric, which has significant implications for its NMR spectra, as no two protons or carbons are chemically equivalent.

1-Chloro-2,4-difluoro-3-nitrobenzene: A Strategic Sourcing and Application Guide

An In-Depth Technical Guide for Researchers

This guide provides an in-depth technical overview of 1-Chloro-2,4-difluoro-3-nitrobenzene, a critical building block for professionals in pharmaceutical research and drug development. We will move beyond a simple supplier list to offer a comprehensive resource covering the compound's physicochemical properties, its role in synthetic chemistry, key applications, and essential safety protocols. The objective is to empower researchers to make informed decisions when sourcing and utilizing this versatile intermediate.

Compound Profile: Physicochemical and Spectroscopic Data

This compound (CAS No. 101449-74-3) is a halogenated nitrobenzene derivative. Its unique substitution pattern—a chlorine atom, two fluorine atoms, and a nitro group on the benzene ring—makes it a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many drug synthesis pathways.

Understanding the precise physical and spectral properties is paramount for its effective use in experimental design and for verifying the quality of commercially sourced material.

| Property | Value | Source |

| CAS Number | 101449-74-3 (Note: Multiple isomers exist) | Chem-Impex[1] |

| Molecular Formula | C₆H₂ClF₂NO₂ | ChemScene[2] |

| Molecular Weight | 193.54 g/mol | ChemScene[2] |

| Appearance | White to almost white powder/crystal | Chem-Impex[1] |

| Melting Point | 45 - 49 °C | Chem-Impex[1] |

| Purity | Typically ≥95% - ≥98% (Commercial Grade) | ChemScene, Chem-Impex[1][2] |

| Storage | Store at room temperature or 2 - 8 °C | ChemScene, Chem-Impex[1][2] |

The Synthetic Landscape: Context for Sourcing

While direct synthesis of this compound is complex, understanding its general synthetic lineage provides context for potential impurities and informs the "build vs. buy" decision. The synthesis of related chlorofluoronitrobenzenes often involves the nitration of a corresponding chlorodifluorobenzene precursor or the halogen exchange (halex) reaction of dichloronitrobenzenes.

For instance, a general approach for preparing fluoronitrobenzenes involves heating a dichloronitrobenzene with an alkali metal fluoride, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst or a high-boiling point solvent like sulfolane.[3][4][5] This process substitutes a chlorine atom with a fluorine atom. The specific isomer obtained is dependent on the starting dichloronitrobenzene and the reaction conditions.

The complexity and potential for isomeric impurities in these syntheses underscore the value of sourcing from reputable commercial suppliers who can provide high-purity, well-characterized material, thereby saving significant time and resources in a research setting.

Caption: Generalized workflow for the synthesis of chlorofluoronitrobenzenes.

Utility in Drug Discovery and Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of halogen and nitro groups allows for sequential, site-selective reactions to build complex molecular architectures.

The primary application lies in its use as a scaffold in nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the ring, making the chlorine and fluorine atoms susceptible to displacement by various nucleophiles, such as amines, alcohols, or thiols. This reactivity is fundamental to creating the core structures of many biologically active compounds. For example, related fluoronitrobenzene compounds are key intermediates for anti-inflammatory drugs and herbicides.[3]

Caption: Role as a building block in a multi-step synthetic pathway.

Commercial Supplier Sourcing Guide

Sourcing high-quality chemical intermediates is a critical step that directly impacts the reliability and reproducibility of research outcomes. The following table summarizes key commercial suppliers for isomers of chlorodifluoronitrobenzene, including the target compound. When selecting a supplier, researchers should prioritize vendors that provide comprehensive analytical data (e.g., Certificate of Analysis with purity verification by GC or NMR) and readily available Safety Data Sheets (SDS).

| Supplier | Product Name/Synonym | CAS Number | Purity/Specifications |

| ChemScene | This compound | 1151767-58-6 | ≥95% |

| Chem-Impex | 2-Chloro-1,3-difluoro-4-nitrobenzene | 3847-58-3 | ≥98% (GC) |

| Matrix Scientific | 1,3-Dichloro-2,4-difluoro-5-nitrobenzene | 15952-70-2 | N/A |

| Biosynth | 1-Chloro-2,5-difluoro-3-nitrobenzene | 1805029-24-6 | N/A |

| Sigma-Aldrich | 1-Chloro-2,3-difluoro-4-nitrobenzene | 169468-80-8 | Available via partners |

Essential Safety and Handling Protocols

Chloronitrobenzene compounds are classified as hazardous and require strict adherence to safety protocols. They are typically harmful if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[6][7] Some related compounds are toxic if inhaled.[7]

Standard Operating Procedure for Handling:

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] Ensure a safety shower and eye wash station are readily accessible.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. This includes:

-

Handling : Avoid the formation of dust and aerosols.[8] Use non-sparking tools. Keep away from sources of ignition. Do not eat, drink, or smoke in the handling area.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials.

-

Spill Response : In case of a spill, evacuate personnel to a safe area. Prevent further leakage if safe to do so. Absorb with an inert liquid-binding material and dispose of as hazardous waste.[7]

-

Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8]

Caption: Safe handling workflow from preparation to cleanup.

References

- 1151767-58-6 | this compound. ChemScene.

- Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE. ChemicalBook.

- SAFETY DATA SHEET - 1-Chloro-2-fluoro-3-nitrobenzene. Fisher Scientific.

- 1-Chloro-2,3-difluoro-4-nitrobenzene | C6H2ClF2NO2. PubChem.

- Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene. ChemScene.

- 1-Chloro-2,5-difluoro-4-nitrobenzene, min 98%, 100 grams. HDH Chemicals.

- SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene. Sigma-Aldrich.

- US4164517A - Preparation of fluoronitrobenzene.

- 1,3-Dichloro-2,4-difluoro-5-nitrobenzene.

- US5545768A - Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.

- 1-Chloro-2,5-difluoro-3-nitrobenzene. Biosynth.

- 2-Chloro-1,3-difluoro-4-nitrobenzene. Chem-Impex.

- Synthesis of 3-chloro-4-fluoro-nitrobenzene. PrepChem.com.

- 1-Chloro-2,3-difluoro-4-nitrobenzene. Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 4. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.at [fishersci.at]

- 7. chemscene.com [chemscene.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Safe Handling of 1-Chloro-2,4-difluoro-3-nitrobenzene for Research Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-Chloro-2,4-difluoro-3-nitrobenzene. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The protocols and recommendations herein are synthesized from established safety data for halogenated nitroaromatic compounds to ensure a high standard of laboratory safety.

Section 1: Compound Profile and Hazard Overview

This compound is a halogenated nitroaromatic compound. While specific, in-depth toxicological data for this exact isomer is not extensively published, a robust safety protocol can be developed by analyzing data from structurally analogous chemicals, such as other chlorinated, fluorinated nitrobenzenes.[1][2][3] This approach is fundamental to laboratory safety when dealing with new or less-common chemical entities. The primary hazards associated with this class of compounds are significant acute toxicity via multiple exposure routes, irritation, and potential for long-term health effects.[4][5]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| Molecular Formula | C₆H₂ClF₂NO₂ | [6] |

| Molecular Weight | 193.53 g/mol | [6] |

| Appearance | Expected to be a yellow solid or liquid | [7][8] |

| Solubility | Expected to have very poor water solubility | [9][10] |

| Reactivity Profile | Can act as a strong oxidant; thermal decomposition yields toxic gases (NOx, HCl, HF) |[2][4][9] |

A critical aspect of handling this compound is understanding its hazard profile as defined by the Globally Harmonized System (GHS). Based on data from close analogs, the following classifications are anticipated.

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed | [1][3][5] |

| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin | [1][3][5] |

| Acute Toxicity, Inhalation | Category 3/4 | Toxic or Harmful if inhaled | [1][2][3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3][11] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [2][3][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [3][11] |

| Hazardous to the Aquatic Environment | Chronic 2/3 | Toxic or Harmful to aquatic life with long lasting effects |[5][9][12] |

Section 2: The Causality of Risk: Understanding the Hazards

The risks associated with halogenated nitroaromatics are not arbitrary; they are a direct result of their chemical structure and reactivity with biological systems.

-

Systemic Toxicity: The primary danger of compounds like this compound is their ability to be absorbed systemically through inhalation, skin contact, or ingestion.[9] A key toxicological effect of nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4][9][13] This leads to symptoms like cyanosis (blue lips and skin), dizziness, headache, and confusion.[4][9] The liver, kidneys, and spleen are also potential target organs for toxicity.[4][10]

-

Corrosivity and Irritation: The presence of halogen and nitro functional groups makes the molecule reactive and irritating to biological tissues. Direct contact with the skin and eyes disrupts cell membranes, leading to irritation.[2][11] Inhalation of vapors or dust can irritate the entire respiratory tract.[8]

-

Reactivity and Decomposition: As with many nitro compounds, this substance is a strong oxidant and can react with combustible materials.[4][9] The most significant reactivity hazard stems from its thermal decomposition. In a fire, it will break down to release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][4] This makes firefighting particularly hazardous and necessitates specialized equipment.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the high acute toxicity, particularly via inhalation, all handling of this compound must be performed within a certified chemical fume hood to prevent the escape of vapors or dust into the laboratory environment.[8][14][15] The fume hood is the primary barrier between the researcher and the chemical.

Beyond this primary engineering control, a rigorous application of Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not merely a checklist; it is a system designed to protect against specific, identified hazards.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Causality |

|---|---|---|

| Eye/Face | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a significant splash risk.[11][14] | Protects against splashes and vapors that can cause serious, irreversible eye damage.[2] |

| Skin/Body | Chemical-resistant gloves (e.g., Nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[2][11][14] | Prevents skin contact, which is a primary route of toxic exposure.[4][7] Contaminated clothing must be removed immediately and decontaminated before reuse.[11] |

| Respiratory | Not required if work is conducted within a properly functioning chemical fume hood. For emergencies or large-scale work where exposure limits may be exceeded, a full-face respirator with appropriate cartridges for organic vapors and acid gases is necessary.[2][4] | Protects against the inhalation of toxic vapors or dust, which can lead to systemic poisoning and severe respiratory irritation.[3] |

Strict personal hygiene practices are a critical, non-negotiable component of safety. Hands must be washed thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking.[7]

Section 4: Standard Operating Protocol for Handling

A self-validating protocol ensures that safety is built into every step of the workflow. The following step-by-step methodology should be adopted for all procedures involving this compound.

Experimental Protocol: Safe Handling Workflow

-

Preparation:

-

Verify that the chemical fume hood is operational and has a current certification.

-

Don all required PPE as specified in Table 3.

-

Prepare the work area by covering the surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (glassware, spatulas, etc.) and place them inside the fume hood.

-

Ensure a designated, properly labeled "Halogenated Organic Waste" container is accessible within the fume hood.[14][15]

-

-

Handling and Aliquoting:

-

Perform all manipulations, including opening the container and weighing or measuring the chemical, deep within the chemical fume hood.[14]

-

If the compound is a solid, handle it carefully to avoid generating dust. If possible, use premixed solutions to avoid handling powders.[16]

-

Use appropriate tools (e.g., glass pipettes, powder funnels) to transfer the chemical and minimize the risk of spills.

-

Keep the container sealed when not in immediate use.

-

-

Post-Handling and Decontamination:

-

Upon completion of the work, securely seal the primary container.

-

Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical. Rinse items with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate in the halogenated waste container.[14]

-

Wipe down the work surface within the fume hood. Dispose of the contaminated bench paper and any other disposable materials in the solid hazardous waste stream.

-

Remove PPE carefully, avoiding contact with the exterior. Gloves should be removed last and disposed of as hazardous waste.

-

Wash hands thoroughly with soap and water.[7]

-

Diagram Caption: A logical workflow for handling hazardous halogenated nitroaromatics.

Section 5: Emergency Response Protocols

Preparedness is paramount. All laboratory personnel must be familiar with these procedures before beginning work.

Spill Response:

-

Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[11]

-

Protect: Don full PPE, including respiratory protection if the spill is large or outside of a fume hood.[4]

-

Contain: Prevent the spill from spreading or entering drains.[4][7]

-

Absorb: Cover the spill with an inert absorbent material like clay, sand, or diatomaceous earth. Do not use combustible materials like sawdust.[4][7]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][9]

-

Decontaminate: Clean the spill area thoroughly.

Fire Response:

-

In case of a small fire, use an appropriate extinguisher (dry chemical, CO₂, or alcohol-resistant foam).[7][11]

-

For any fire that cannot be immediately extinguished, or if the substance itself is on fire, evacuate the area and activate the fire alarm.

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of toxic decomposition products (HF, HCl, NOx).[4][7]

First Aid: Immediate and correct first aid can significantly reduce the severity of an injury.

Table 4: First Aid Quick Reference

| Exposure Route | Immediate Action | Medical Attention |

|---|---|---|

| Inhalation | Move the person to fresh air immediately. Keep them warm and at rest.[7][11] | Seek immediate medical attention. Artificial respiration may be needed if breathing has stopped.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[7][11][13] | Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if easy to do so.[2][7][13] | Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][7][13] | Call a poison control center or doctor immediately for advice.[7][11] |

Section 6: Storage and Waste Management

-

Storage: Store the compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3][7] The storage area should be secured and accessible only to authorized personnel ("Store locked up").[5][11] Crucially, it must be segregated from incompatible materials, especially combustible substances and reducing agents.[4][9]

-

Waste Management: All waste containing this compound, including contaminated PPE, rinsate, and absorbed spill material, must be treated as hazardous waste.[7] It is categorized as halogenated organic waste and must be collected in a separate, clearly labeled, and sealed container.[14][15] Never dispose of this chemical down the drain, as it is toxic to aquatic life.[12] Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[7][11]

References

- 1. 1-Chloro-2-fluoro-3-nitrobenzene | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. chemscene.com [chemscene.com]

- 4. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-Chloro-2,3-difluoro-4-nitrobenzene | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. aarti-industries.com [aarti-industries.com]

- 9. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. benchchem.com [benchchem.com]

- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 16. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

A Comprehensive Technical Guide to the Thermal Stability Assessment of 1-Chloro-2,4-difluoro-3-nitrobenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 1-Chloro-2,4-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound of interest in synthetic chemistry and drug development. In the absence of extensive public data on this specific molecule, this document outlines a robust, first-principles approach to thermal hazard assessment. It is designed to equip researchers with the foundational knowledge and practical methodologies required to safely handle and characterize this and similar energetic compounds. The guide details the theoretical underpinnings and experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). By synthesizing established analytical standards with insights into the chemistry of nitroaromatic compounds, this whitepaper serves as an essential resource for ensuring laboratory safety and generating reliable data for process development and regulatory compliance.

Introduction: The Imperative for Thermal Stability Analysis

This compound is a substituted nitroaromatic compound, a class of molecules known for their energetic properties and potential for thermal instability. The presence of the nitro group (-NO₂) significantly influences the molecule's reactivity and decomposition pathways. Halogen substituents (chlorine and fluorine) further modify its electronic properties and reactivity. For researchers in drug development and fine chemical synthesis, a thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a critical component of risk assessment and safe process design.

The thermal decomposition of nitroaromatic compounds can be highly exothermic and may lead to runaway reactions, posing significant hazards in both laboratory and manufacturing settings. Therefore, characterizing the thermal behavior of this compound is paramount for:

-

Defining Safe Operating Limits: Determining the maximum temperature to which the compound can be safely heated during synthesis, purification, and formulation.

-

Preventing Runaway Reactions: Identifying the onset temperature of decomposition and the potential for self-accelerating reactions.

-

Ensuring Storage and Transport Stability: Establishing safe conditions for long-term storage and transportation to prevent accidental decomposition.

-

Regulatory Compliance: Providing essential data for safety data sheets (SDS) and regulatory submissions.

This guide provides a systematic approach to generating this critical data, emphasizing the causality behind experimental choices and the principles of self-validating protocols.

Theoretical Underpinnings: Predicting Thermal Behavior

The thermal stability of a nitroaromatic compound is intrinsically linked to its molecular structure. The C-NO₂ bond is often the weakest point in the molecule and its cleavage is a common initiating step in decomposition. For nitroaromatics, decomposition can be a complex, autocatalytic process that, once initiated, can accelerate rapidly.[1]

The substituents on the aromatic ring play a crucial role in modulating thermal stability. Electron-withdrawing groups, such as additional nitro groups or halogens, can influence the stability of the molecule, though the relationships are not always straightforward. In some cases, ortho-substituents can lead to specific intramolecular rearrangement pathways that lower the decomposition temperature.[2] For this compound, the interplay between the nitro group and the three halogen atoms dictates its thermal behavior. While a definitive prediction of its decomposition temperature without experimental data is not possible, its structural motifs warrant a cautious approach, treating it as a potentially energetic material.

Core Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive thermal hazard assessment. The three pillars of this assessment are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC is a fundamental technique for identifying the temperatures at which thermal events occur and quantifying the associated heat flow.[3] It operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.

-

Principle of Operation: An endothermic process (e.g., melting) results in a net heat flow to the sample, while an exothermic process (e.g., decomposition) causes a net heat flow from the sample. These are recorded as peaks on a thermogram.

-

Key Information Obtained:

-

Melting point (Tₘ)

-

Heat of fusion (ΔHբ)

-

Glass transition temperature (T₉)

-

Crystallization temperature (T꜀)

-

Onset temperature of decomposition (Tₒₙₛₑₜ)

-

Heat of decomposition (ΔH꜀)

-

The onset temperature of decomposition is a critical parameter for defining the upper limit of thermal stability under the tested conditions. The ASTM E537 standard provides a standardized method for determining the thermal stability of chemicals by DSC.[4][5]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible. The use of a high-pressure crucible is crucial to suppress volatilization and ensure that the decomposition event is observed.

-

Experimental Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 400°C).

-

Maintain a constant inert atmosphere (e.g., nitrogen) throughout the experiment.

-

-

Data Analysis:

-

Identify and integrate the melting peak to determine the melting point and heat of fusion.

-

Identify the exothermic decomposition peak. The onset temperature is determined by the intersection of the baseline with the tangent of the leading edge of the exotherm.

-

Integrate the decomposition peak to determine the heat of decomposition.

-

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is complementary to DSC and is particularly useful for distinguishing between physical processes (like evaporation) and chemical processes (like decomposition) that involve a mass loss.

-

Principle of Operation: A high-precision balance continuously monitors the sample's mass as it is heated. Mass loss events are recorded as steps in the TGA curve.

-

Key Information Obtained:

-

Decomposition temperatures and stages.

-

Quantification of volatile components.

-

Information on thermal stability and degradation kinetics.

-

Residue analysis.

-

When used in conjunction with DSC, TGA can confirm that an exothermic event observed in the DSC is indeed a decomposition reaction accompanied by mass loss.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

-

Experimental Setup: Place the sample pan onto the TGA balance.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature where decomposition is complete (e.g., 500°C).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of mass loss, which should correlate with the DSC decomposition onset.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

ARC is the gold standard for assessing thermal runaway potential.[1][8] It measures the temperature and pressure rise of a sample under adiabatic (no heat loss) conditions. This simulates a worst-case scenario where the heat generated by a decomposition reaction cannot be dissipated to the surroundings.

-

Principle of Operation: The sample is heated in a step-wise manner. At each step, the instrument waits and searches for any self-heating. Once an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. This allows the self-accelerating nature of the reaction to be measured directly.

-

Key Information Obtained:

-

Onset temperature of self-accelerating decomposition.

-

Temperature and pressure rise rates as a function of temperature.

-

Time to Maximum Rate (TMR).

-

Adiabatic Temperature Rise (ΔTₐₔ).

-

Activation energy (Eₐ) and other kinetic parameters.

-

ARC data is crucial for designing emergency relief systems and defining safe processing and storage conditions.

-

Sample Preparation: A larger sample size (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or Hastelloy).

-

Experimental Setup: The bomb is placed within the ARC calorimeter, and pressure and temperature sensors are connected.

-

Heat-Wait-Search Mode: The instrument heats the sample in small increments (e.g., 5°C), then holds isothermally to detect a self-heating rate above a set threshold (e.g., 0.02°C/min).

-

Adiabatic Tracking: Once self-heating is detected, the instrument enters adiabatic mode, and the temperature and pressure are recorded until the reaction is complete.

-

Data Analysis: The data is used to plot temperature and pressure versus time, and their respective rates of change versus temperature. This allows for the determination of critical safety parameters like TMR.

Data Interpretation and Hazard Assessment: A Case Study Approach

As specific data for this compound is unavailable, we will use data for a structurally analogous compound, 1-Chloro-2,4-dinitrobenzene (DNCB), to illustrate the principles of data interpretation. DNCB is also a halogenated nitroaromatic and is known to be thermally hazardous.

Illustrative DSC and TGA Data for a Nitroaromatic Compound

The following table summarizes plausible DSC and TGA data for a compound like DNCB, which can be used as a model for assessing this compound.

| Parameter | Illustrative Value | Significance |

| DSC Data | ||

| Melting Point (Tₘ) | ~52°C | Physical property, indicates phase change. |

| Onset of Decomposition (Tₒₙₛₑₜ) | ~270°C | Critical Safety Parameter: Start of exothermic decomposition. |

| Peak Decomposition Temp (Tₚ) | ~310°C | Temperature of maximum heat release rate. |

| Heat of Decomposition (ΔH꜀) | > 1500 J/g | Indicates a highly energetic decomposition. |

| TGA Data | ||

| Onset of Mass Loss | ~270°C | Confirms decomposition involves mass loss (gas formation). |

| Major Mass Loss Stage | 270°C - 350°C | Correlates with the main exothermic event in DSC. |

| Final Residue at 500°C | < 5% | Indicates nearly complete decomposition to volatile products. |

Note: These values are illustrative and based on data for similar compounds. Actual experimental values for this compound must be determined empirically.

Analysis of Potential Decomposition Pathways

The decomposition of halogenated nitroaromatic compounds can proceed through several pathways, often initiated by the cleavage of the C-NO₂ bond.[2] Subsequent reactions can be complex, involving intramolecular rearrangements and the elimination of gaseous products such as NOₓ, CO, and halogenated species. The presence of ortho-substituents can sometimes facilitate specific decomposition routes.[1][2] For this compound, the proximity of the nitro group to chlorine and fluorine atoms could influence the initial decomposition steps.

A simplified potential decomposition initiation could involve the homolytic cleavage of the C-NO₂ bond, followed by a cascade of radical reactions. The high energy of decomposition suggests the formation of stable gaseous products.

Safety, Handling, and Best Practices

Given the potential energetic nature of this compound, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty gloves when handling the compound, especially during heating.

-

Engineering Controls: All work with this compound, particularly thermal analysis, should be conducted in a certified chemical fume hood with the sash positioned as low as possible. Experiments with larger quantities or those with a high risk of explosion should be performed behind a blast shield.

-

Quantity Limitation: Use the smallest amount of material necessary for the analysis.

-

Avoid Contamination: Be aware that contaminants can significantly lower the decomposition temperature of energetic materials.[1] Ensure all glassware and equipment are scrupulously clean.

-

Emergency Preparedness: Ensure that appropriate fire extinguishing equipment is readily available and that all personnel are trained in emergency procedures.

Conclusion and Recommendations

It is strongly recommended that a complete thermal analysis, incorporating DSC, TGA, and ARC, be performed on this compound before its use in any application where it may be subjected to elevated temperatures. The data generated from these analyses will provide the critical parameters needed to establish safe operating procedures and prevent potentially hazardous thermal runaway events. By following the protocols and principles outlined in this guide, researchers can confidently and safely advance their work with this and other novel chemical entities.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 6. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 97-00-7 CAS MSDS (2,4-Dinitrochlorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Potential Hazards of 1-Chloro-2,4-difluoro-3-nitrobenzene Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,4-difluoro-3-nitrobenzene is a halogenated nitroaromatic compound, a class of chemicals widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of nitro and halogen functional groups on the aromatic ring imparts significant reactivity, making it a valuable building block in organic synthesis. However, this reactivity also raises concerns about its potential biological hazards. This guide provides a comprehensive overview of the potential hazards associated with this compound exposure, drawing on data from structurally similar compounds to infer its toxicological profile. The primary hazards are anticipated to include irritation to the skin, eyes, and respiratory system. The toxicological properties of many nitroaromatic compounds are linked to the reduction of the nitro group, which can lead to the formation of reactive intermediates and oxidative stress.[2] This guide will delve into the likely mechanisms of toxicity, potential metabolic pathways, and recommended safety protocols for handling this compound in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to assessing its potential hazards and implementing appropriate safety measures.

| Property | Value | Source |

| Chemical Formula | C₆H₂ClF₂NO₂ | [3] |

| Molecular Weight | 193.53 g/mol | [3] |

| CAS Number | 169468-80-8 | [3] |

| Appearance | Data not available; likely a solid or liquid at room temperature. | |

| Solubility | Data not available; likely sparingly soluble in water, with higher solubility in organic solvents. | |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| Vapor Pressure | Data not available. |

Synthesis and Industrial Applications

Halogenated nitrobenzenes are primarily used as intermediates in the chemical industry.[1] The synthesis of fluoronitrobenzenes can be achieved by heating a dichloronitrobenzene with potassium fluoride in the presence of a sulpholane.[4] For instance, 3-chloro-4-fluoro-nitrobenzene is produced from 3,4-dichloronitrobenzene.[5] Given its structure, this compound is likely synthesized through multi-step processes involving the sequential introduction of nitro and halogen groups onto a benzene ring.[6]

The primary industrial application of nitrobenzene and its derivatives is in the production of aniline, which is a precursor for a vast array of products including polymers, rubber chemicals, pesticides, dyes, explosives, and pharmaceuticals.[7][8] Substituted nitrobenzenes are also key starting materials in the synthesis of various agrochemicals and advanced materials.[1]

Toxicological Profile: A Mechanistic Perspective

Direct toxicological data for this compound is limited. Therefore, its potential hazards are inferred from the well-documented toxicity of structurally related halogenated nitroaromatic compounds.

Acute Toxicity

Exposure to halogenated nitrobenzenes can cause irritation to the skin, eyes, and respiratory tract.[9] For instance, 2,4-Difluoro Nitro Benzene is toxic if swallowed and causes skin and eye irritation, and may cause respiratory irritation.[9]

Mechanism of Toxicity: The Role of Nitroreduction

The toxicity of many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group.[2] This process can occur via various enzymatic systems within the body and can lead to the formation of highly reactive intermediates.

Figure 1. Postulated metabolic activation pathway for this compound leading to cellular damage.

This metabolic activation can result in several adverse effects:

-

Methemoglobinemia: A hallmark of nitrobenzene poisoning is the oxidation of hemoglobin to methemoglobin, which is incapable of transporting oxygen. This leads to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, coma and death.[7]

-

Oxidative Stress: The redox cycling of nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to lipids, proteins, and DNA.[10]

-

Covalent Binding: Electrophilic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, disrupting their function and potentially leading to cytotoxicity and genotoxicity.[10]

Genotoxicity and Carcinogenicity

The genotoxic potential of substituted nitrobenzenes has been demonstrated in various studies. Several nitrobenzene compounds have shown mutagenic activity in the Ames test.[11] Furthermore, chromosome aberration tests in cultured human lymphocytes have indicated that many substituted nitrobenzenes are genotoxic.[12]

While no specific carcinogenicity data exists for this compound, studies on related compounds provide cause for concern. For example, 1-chloro-4-nitrobenzene has been shown to cause vascular tumors in mice.[13] One of its metabolites is 4-chloroaniline, a known carcinogen.[13] The International Agency for Research on Cancer (IARC) has classified 2,4-dichloronitrobenzene as possibly carcinogenic to humans (Group 2B).[6]

Reproductive and Developmental Toxicity

Some chloronitrobenzenes have been shown to have reproductive and developmental effects in animal studies. For example, 4-chloronitrobenzene administered to rats during gestation resulted in reduced weight gain in the dams.[11] Continuous breeding studies in mice showed a progressive decrease in fertility with 4-chloronitrobenzene.[9]

Neurotoxicity

Emerging research suggests that some halogenated nitroaromatic pollutants may induce neurotoxicity. Studies on 2,6-dihalogenated nitrophenols in zebrafish embryos have shown decreased swimming distance, impaired motor neuron development, and reduced levels of key neurotransmitters.[14][15]

Exposure Control and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is paramount when handling this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]